celebeside A celebeside A
Brand Name: Vulcanchem
CAS No.:
VCID: VC1939831
InChI: InChI=1S/C37H62N7O16P/c1-9-13-19(4)30-20(5)24(45)14-11-10-12-15-26(47)40-16-25(46)32(49)43-28(22(7)59-37(39)54)34(51)42-27(21(6)31(38)48)33(50)41-23(17-58-61(55,56)57)35(52)44(8)29(18(2)3)36(53)60-30/h10-12,15,18-25,27-30,45-46H,9,13-14,16-17H2,1-8H3,(H2,38,48)(H2,39,54)(H,40,47)(H,41,50)(H,42,51)(H,43,49)(H2,55,56,57)/b11-10+,15-12+/t19-,20-,21+,22?,23+,24+,25-,27+,28-,29+,30+/m1/s1
SMILES:
Molecular Formula: C37H62N7O16P
Molecular Weight: 891.9 g/mol

celebeside A

CAS No.:

Cat. No.: VC1939831

Molecular Formula: C37H62N7O16P

Molecular Weight: 891.9 g/mol

* For research use only. Not for human or veterinary use.

celebeside A -

Specification

Molecular Formula C37H62N7O16P
Molecular Weight 891.9 g/mol
IUPAC Name 1-[(3S,6S,9S,12R,15R,19E,21E,24S,25R,26S)-9-[(2S)-1-amino-1-oxopropan-2-yl]-15,24-dihydroxy-4,25-dimethyl-2,5,8,11,14,18-hexaoxo-26-[(2R)-pentan-2-yl]-6-(phosphonooxymethyl)-3-propan-2-yl-1-oxa-4,7,10,13,17-pentazacyclohexacosa-19,21-dien-12-yl]ethyl carbamate
Standard InChI InChI=1S/C37H62N7O16P/c1-9-13-19(4)30-20(5)24(45)14-11-10-12-15-26(47)40-16-25(46)32(49)43-28(22(7)59-37(39)54)34(51)42-27(21(6)31(38)48)33(50)41-23(17-58-61(55,56)57)35(52)44(8)29(18(2)3)36(53)60-30/h10-12,15,18-25,27-30,45-46H,9,13-14,16-17H2,1-8H3,(H2,38,48)(H2,39,54)(H,40,47)(H,41,50)(H,42,51)(H,43,49)(H2,55,56,57)/b11-10+,15-12+/t19-,20-,21+,22?,23+,24+,25-,27+,28-,29+,30+/m1/s1
Standard InChI Key ZNDBFMZHMCOFLG-OIVLRYCESA-N
Isomeric SMILES CCC[C@@H](C)[C@H]1[C@@H]([C@H](C/C=C/C=C/C(=O)NC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)COP(=O)(O)O)[C@H](C)C(=O)N)C(C)OC(=O)N)O)O)C
Canonical SMILES CCCC(C)C1C(C(CC=CC=CC(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)COP(=O)(O)O)C(C)C(=O)N)C(C)OC(=O)N)O)O)C

Introduction

Chemical Structure and Properties

Molecular Formula and Physical Properties

Celebeside A has the molecular formula C37H62N7O16P with a molecular weight of 891.9 g/mol . The exact mass of the compound is 891.39906591 Da . Its structure includes multiple stereogenic centers and double bonds, contributing to its complex three-dimensional arrangement. The compound's IUPAC name is 1-[(3S,6S,9S,12R,15R,19E,21E,24S,25R,26S)-9-[(2S)-1-amino-1-oxopropan-2-yl]-15,24-dihydroxy-4,25-dimethyl-2,5,8,11,14,18-hexaoxo-26-[(2R)-pentan-2-yl]-6-(phosphonooxymethyl)-3-propan-2-yl-1-oxa-4,7,10,13,17-pentazacyclohexacosa-19,21-dien-12-yl]ethyl carbamate .

Structural Features

Celebeside A is distinguished by several key structural features:

  • A cyclic depsipeptide framework

  • A polyketide moiety with specific stereochemistry

  • Five amino acid residues, including:

    • A rare 3-carbamoyl threonine residue

    • A phosphoserine residue (absent in celebeside C)

    • An erythro-L-β-methylasparagine (βMeAsn) residue

  • A macrocyclic structure with a 26-membered ring system

  • Two conjugated double bonds (19E,21E configuration)

Computed Chemical Properties

Table 1: Physico-chemical properties of Celebeside A

PropertyValueMethod
Molecular Weight891.9 g/molComputed by PubChem 2.1
XLogP3-AA-0.9Computed by XLogP3 3.0
Hydrogen Bond Donor Count10Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count16Computed by Cactvs 3.4.6.11
Rotatable Bond Count12Computed by Cactvs 3.4.6.11
Exact Mass891.39906591 DaComputed by PubChem 2.1

The negative XLogP3-AA value of -0.9 indicates a relatively hydrophilic nature, which is consistent with the presence of multiple polar functional groups including the phosphate moiety . The high numbers of hydrogen bond donors and acceptors (10 and 16, respectively) suggest significant potential for intermolecular interactions, which may play a role in its biological activity .

Isolation and Characterization

Source Organism

Celebeside A was isolated from the marine sponge Siliquariaspongia mirabilis collected in Indonesian waters . This sponge belongs to the Theonellidae family, which has been established as a rich source of bioactive compounds . The chemistry of the genus Siliquariaspongia has been relatively understudied compared to other sponge genera like Theonella .

Isolation Procedure

The isolation of celebeside A resulted from bioassay-guided fractionation of an aqueous extract of S. mirabilis that demonstrated activity in HIV-1 neutralization, antifungal, and cytotoxicity assays . This process led to the discovery of six new depsipeptides belonging to two different structural classes: celebesides A-C and theopapuamides B-D .

Structural Determination

The complex structure of celebeside A was elucidated using extensive two-dimensional nuclear magnetic resonance (2D NMR) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) techniques . These analytical methods were essential for determining the connectivity and three-dimensional arrangement of this complex natural product.

Stereochemical Analysis

The relative configuration of the polyketide moiety in celebeside A was resolved through J-based configurational analysis and quantum mechanical calculations, which provided self-consistent results . The configuration of the β-methylasparagine (βMeAsn) residue was determined by comparing L-FDLA and D-FDLA derivatives of βMeAsn in celebeside A with those in an authentic sample of microcystin LR, known to contain erythro-D-βMeAsn . LC-MS analysis showed that the D-FDLA derivative of celebeside A coeluted with the L-FDLA derivative of microcystin, indicating that celebeside A contains erythro-L-βMeAsn .

The erythro configuration was further confirmed through J-based configurational analysis, where the combination of a medium vicinal coupling constant between H-3 βMeAsn and H-2 βMeAsn (5.5 Hz), a small 3J H-C for H-2 βMeAsn/βMe βMeAsn (2.2 Hz), and a medium 2J H-C for H-3 βMeAsn/C-2 βMeAsn (-3.0 Hz) indicated an erythro (2S, 3R) configuration at C-2/C-3 .

Biological Activities

Anti-HIV Activity

The most notable biological activity of celebeside A is its ability to neutralize HIV-1 in laboratory assays. In a single-round infectivity assay, celebeside A demonstrated significant anti-HIV-1 activity with an IC50 value of 1.9 ± 0.4 μg/mL . This potent antiviral activity positions celebeside A as a compound of interest for potential development of novel anti-HIV therapeutics.

Structure-Activity Relationship

A critical finding regarding celebeside A's biological activity emerged when comparing it to celebeside C. While structurally similar, celebeside C lacks the phosphoserine residue present in celebeside A. Remarkably, celebeside C was found to be completely inactive against HIV-1, even at concentrations as high as 50 μg/mL . This stark contrast in activity highlights the essential role of the phosphate group in celebeside A's anti-HIV mechanism.

Table 2: Comparative biological activities of celebesides and related compounds

CompoundBiological ActivityIC50 ValueSource
Celebeside AHIV-1 neutralization1.9 ± 0.4 μg/mLS. mirabilis
Celebeside CHIV-1 neutralizationInactive at 50 μg/mLS. mirabilis
Theopapuamides A-CCytotoxicity against HCT-116 cells2.1-4.0 μg/mLS. mirabilis
Theopapuamides A-CAntifungal activity against C. albicansActive at 1-5 μg/diskS. mirabilis

Structural Classification and Related Compounds

Classification Within Marine Peptides

Celebeside A belongs to a specialized class of marine peptides characterized by their unique structural features. It is classified as a cyclic depsipeptide, a term that refers to peptides containing at least one ester bond in addition to the amide bonds that form the peptide backbone . Marine peptides have gained significant attention due to their diverse biological activities, including antiviral, anti-proliferative, antioxidant, anti-coagulant, anti-hypertensive, anti-cancer, antidiabetic, and antiobesity properties .

Related Compounds from Marine Sources

Several other bioactive peptides have been isolated from marine sponges that share structural or functional similarities with celebeside A:

  • Other Celebesides: Celebesides B and C are structural analogs of celebeside A. Celebeside B also contains a phosphoserine residue, while celebeside C lacks this modification .

  • Theopapuamides: Isolated alongside celebesides from S. mirabilis, theopapuamides B-D are undecapeptides with an N-terminal fatty acid moiety containing two unusual amino acids: 3-acetamido-2-aminopropanoic acid and 4-amino-2,3-dihydroxy-5-methylhexanoic acid . Theopapuamides demonstrate cytotoxicity against human colon carcinoma cells and antifungal activity against Candida albicans .

  • Mirabamides: Also isolated from S. mirabilis, mirabamides A-D possess an unusual glycosylated amino acid, β-methoxytyrosine 4′-O-α-L-rhamnopyranoside, and inhibit HIV-1 in neutralization and fusion assays .

  • Homophymines: Isolated from the marine sponge Homophymia sp., homophymine A is a cyclodepsipeptide with anti-HIV activity (IC50 of 75 nM) that contains several unusual amino acid residues .

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